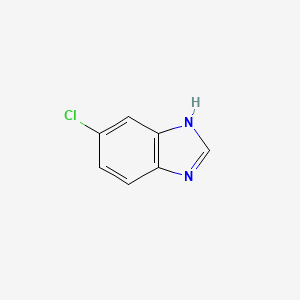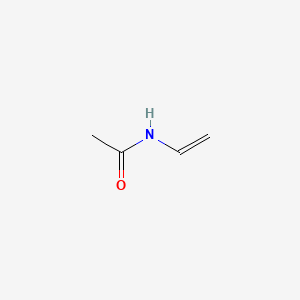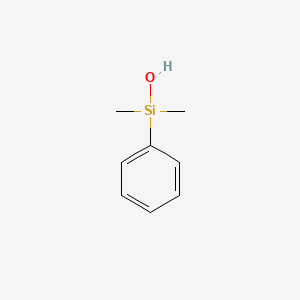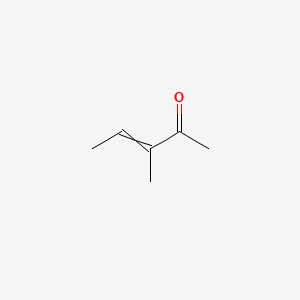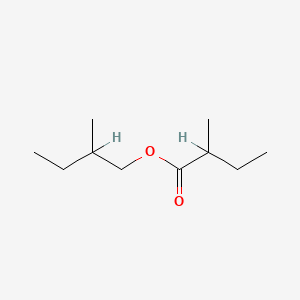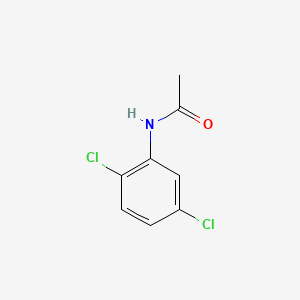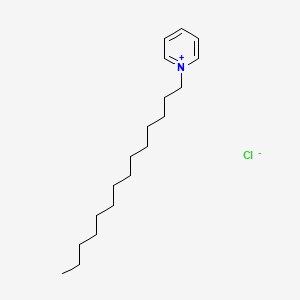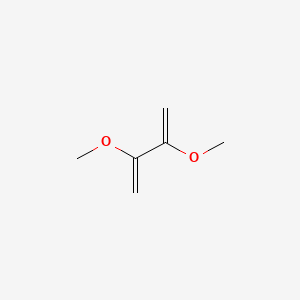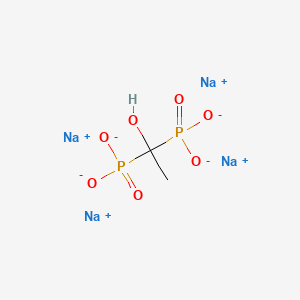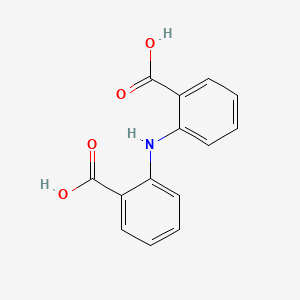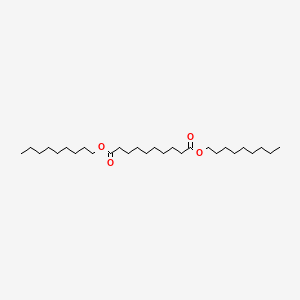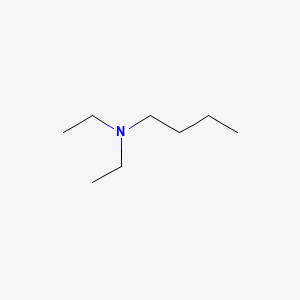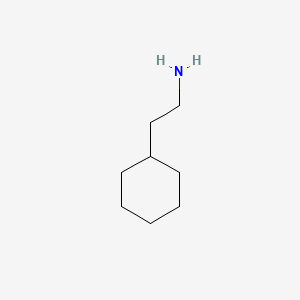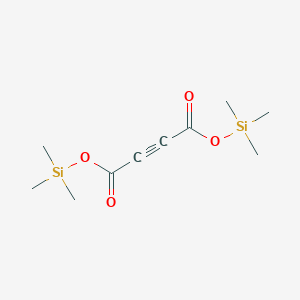
双(三甲基甲硅烷基)乙炔二酸酯
描述
Bis(trimethylsilyl)acetylenedicarboxylate, also known as Bis(trimethylsilyl) 2-butynedioate, is a versatile synthetic intermediate . It is a colorless liquid that is soluble in organic solvents . This compound is used as a surrogate for acetylene .
Synthesis Analysis
Bis(trimethylsilyl)acetylenedicarboxylate participates as a nucleophile in Friedel-Crafts type acylations and alkylations . It undergoes rhodium-catalyzed addition reaction with diarylacetylenes . It also undergoes cycloaddition with 1,5-hexadiynes in the presence of CpCo (CO) 2 (Cp=cyclopentadienyl) to form benzocyclobutenes . Furthermore, it was used in a concise total synthesis of (±)- estrone .Molecular Structure Analysis
The empirical formula of Bis(trimethylsilyl)acetylenedicarboxylate is C10H18O4Si2 . Its molecular weight is 258.42 . The SMILES string representation isCSi(C)OC(=O)C#CC(=O)OSi(C)C . Chemical Reactions Analysis
Bis(trimethylsilyl)acetylenedicarboxylate is used as a nucleophile in Friedel-Crafts type acylations and alkylations . It also serves as a ligand in organometallic chemistry . For example, it forms stable adducts with metallocenes .Physical And Chemical Properties Analysis
Bis(trimethylsilyl)acetylenedicarboxylate has a refractive index of n20/D 1.439 (lit.) . It has a boiling point of 94 °C/0.005 mmHg (lit.) and a density of 0.999 g/mL at 25 °C (lit.) .科学研究应用
Bis(trimethylsilyl)acetylenedicarboxylate is a versatile synthetic intermediate . It has several advantages, such as the mild cleavage of the trimethylsilyl (TMS) group . This compound is used in various fields of scientific research, including chemistry and material science .
One specific application of Bis(trimethylsilyl)acetylenedicarboxylate is in the formation of group 4 metallocene bis(trimethylsilyl)acetylene complexes . These complexes are used in stoichiometric and catalytic reactions . The formation of these complexes involves three pathways: (i) reductive mixtures and well-defined complexes which are able to form the metallocene fragments either by (ii) addition or (iii) substitution reactions .
The methods of application or experimental procedures involve the use of reductive mixtures and well-defined complexes . The bis(trimethylsilyl)acetylenedicarboxylate is used to form the metallocene fragments either by addition or substitution reactions .
The results or outcomes obtained from these applications include the formation of coordinatively and electronically unsaturated complex fragments . These fragments are very important for realizing effective stoichiometric and catalytic reactions .
-
Friedel-Crafts Type Acylations and Alkylations
- Field: Organic Chemistry
- Summary: Bis(trimethylsilyl)acetylenedicarboxylate is used as a nucleophile in Friedel-Crafts type acylations and alkylations .
- Method: The compound is used in reactions with acyl chlorides to form terminal-alkynyl ketones .
- Results: The outcome of these reactions is the formation of terminal-alkynyl ketones .
-
Formation of Lithium Trimethylsilylacetylide
- Field: Organometallic Chemistry
- Summary: Bis(trimethylsilyl)acetylenedicarboxylate is a precursor to lithium trimethylsilylacetylide .
- Method: The TMS groups can be removed with tetra-n-butylammonium fluoride (TBAF) and replaced with protons .
- Results: The result is the formation of lithium trimethylsilylacetylide .
-
Cycloaddition Reactions
- Field: Synthetic Chemistry
- Summary: Bis(trimethylsilyl)acetylenedicarboxylate is a useful reagent in cycloaddition reactions .
- Method: The compound is used in reactions with other organic compounds to form cyclic structures .
- Results: The outcome of these reactions is the formation of cyclic structures .
-
Total Synthesis of (±)-Estrone
- Field: Medicinal Chemistry
- Summary: Bis(trimethylsilyl)acetylenedicarboxylate was used in a concise total synthesis of (±)-estrone .
- Method: A key step in this synthesis was the formation of the steroidal skeleton, catalyzed by CpCo (CO) 2 .
- Results: The result is the total synthesis of (±)-estrone .
-
Formation of Metallocene Adducts
- Field: Organometallic Chemistry
- Summary: Bis(trimethylsilyl)acetylenedicarboxylate serves as a ligand in organometallic chemistry. For example, it forms stable adducts with metallocenes .
- Method: The compound is used in reactions with metallocenes to form adducts .
- Results: The result is the formation of stable metallocene adducts .
-
Total Synthesis of Epibatidine and its Analogs
- Field: Medicinal Chemistry
- Summary: Bis(trimethylsilyl)acetylenedicarboxylate is used in the total synthesis of epibatidine and its analogs .
- Method: The specific experimental procedures and technical details would be available in the original research papers .
- Results: The result is the total synthesis of epibatidine and its analogs .
-
Synthesis of Iclaprim
安全和危害
Bis(trimethylsilyl)acetylenedicarboxylate is flammable . It should be kept away from heat/sparks/open flames/hot surfaces . It is recommended to use explosion-proof electrical/ventilating/lighting equipment when handling this chemical . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .
未来方向
属性
IUPAC Name |
bis(trimethylsilyl) but-2-ynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHMNBZWRLSKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C#CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343525 | |
| Record name | Bis(trimethylsilyl)acetylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)acetylenedicarboxylate | |
CAS RN |
76734-92-4 | |
| Record name | Bis(trimethylsilyl)acetylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl) acetylenedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)
